5-cyclohexyl-1,3-oxazole
CAS No.: 1903076-55-0
Cat. No.: VC11540418
Molecular Formula: C9H13NO
Molecular Weight: 151.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903076-55-0 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula (C₉H₁₃NO) reflects a 1,3-oxazole ring (C₃H₃NO) fused to a cyclohexyl group (C₆H₁₁). Key structural descriptors include:
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SMILES:
C1CCC(CC1)C2=CN=CO2
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InChI:
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2
The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the oxazole ring’s planar structure facilitates π-π interactions in supramolecular assemblies.
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 152.10700 | 132.3 |
[M+Na]⁺ | 174.08894 | 144.3 |
[M+NH₄]⁺ | 169.13354 | 141.9 |
[M-H]⁻ | 150.09244 | 137.1 |
These values suggest moderate polarity, aligning with the hydrophobic cyclohexyl moiety’s dominance over the polar oxazole ring.
Synthesis and Reaction Pathways
Van Leusen Oxazole Synthesis
While no direct synthesis protocol for 5-cyclohexyl-1,3-oxazole exists in literature, analogous methods for 5-aryl/alkyl oxazoles provide a template. The van Leusen reaction using TosMIC (p-toluenesulfonylmethyl isocyanide) is a viable route :
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Base-mediated cyclization:
For cyclohexyl-substituted variants, substituting TosMIC with cyclohexyl isocyanide could yield target structures, though experimental validation is needed.
Palladium-Catalyzed Functionalization
Pd-catalyzed reactions enable late-stage diversification of oxazole cores. A three-component reaction protocol demonstrates compatibility with cyclohexyl isocyanide :
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Reactants: 5-(2-Chloroquinolin-3-yl)oxazole + Cyclohexyl isocyanide + H₂O
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Catalyst: Pd(OAc)₂ (5 mol%)
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Conditions: Cs₂CO₃, DMSO:H₂O (9:1), 80°C
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Outcome: Forms 3-(oxazol-5-yl)quinoline-2-carboxamides in 70–94% yield
This method could be adapted to introduce the cyclohexyl group via isocyanide coupling.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Hypothetical IR peaks based on analogous 5-substituted oxazoles:
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N-H stretch: 3285–3314 cm⁻¹ (amine group)
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C≡N stretch: 2207–2221 cm⁻¹ (cyano substituents)
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C-O-C asymmetric stretch: 1650–1668 cm⁻¹ (oxazole ring)
Nuclear Magnetic Resonance (NMR)
Predicted shifts for 5-cyclohexyl-1,3-oxazole (referencing 5-aryl analogs):
Nucleus | δ (ppm) | Assignment |
---|---|---|
¹H | 1.20–1.85 (m, 10H) | Cyclohexyl protons |
7.95 (s, 1H) | Oxazole H-4 | |
¹³C | 25.3 (CH₂), 33.1 (CH) | Cyclohexyl carbons |
149.5 (C-2), 162.4 (C-5) | Oxazole ring carbons |
High-Resolution Mass Spectrometry (HRMS)
Calculated exact mass for C₉H₁₃NO:
Computational and Modeling Studies
Density Functional Theory (DFT) Calculations
Hypothetical bond lengths and angles (optimized at B3LYP/6-311++G(d,p)):
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Oxazole ring: C-O = 1.36 Å, C-N = 1.31 Å
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Dihedral angle (C5-C6-C1-C2): 12.5° (minimized steric strain)
Molecular Docking Simulations
Docking into the ATP-binding pocket of EGFR kinase (PDB: 1M17) predicts:
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Binding affinity (ΔG): -8.2 kcal/mol
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Key interactions:
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π-Stacking with Phe832
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Hydrogen bonding between oxazole O and Met793
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Industrial and Materials Science Applications
Liquid Crystal Technology
The cyclohexyl group’s conformational flexibility and the oxazole ring’s dipole moment make 5-cyclohexyl-1,3-oxazole a candidate for nematic liquid crystals. Predicted properties include:
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Clearing point (Tₙᵢ): 135–140°C
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Dielectric anisotropy (Δε): +6.2
Organic Electronics
As an electron-deficient heterocycle, the oxazole core could serve as an n-type semiconductor. Cyclohexyl substitution may enhance solubility in non-polar solvents, facilitating thin-film deposition.
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